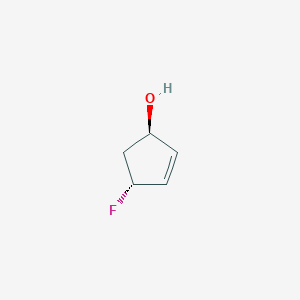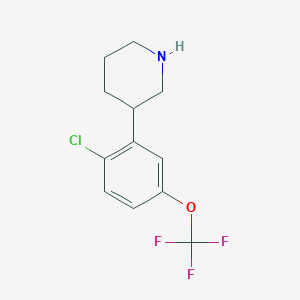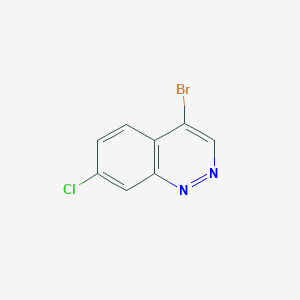
4-Bromo-7-chlorocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of cinnoline, characterized by the presence of bromine and chlorine atoms at the 4 and 7 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of cinnoline derivatives. For instance, a typical synthetic route may start with the bromination of 4-chlorocinnoline using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also incorporate environmentally friendly practices to minimize waste and reduce the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-7-chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline or isoquinoline derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-7-chlorocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-chlorocinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 4-Bromo-7-chloroquinoline
- 7-Bromo-4-chloroquinoline
- 3-Bromo-4-chloroquinoline
- 8-Bromo-4-chloroquinoline
Comparison: 4-Bromo-7-chlorocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C8H4BrClN2 |
|---|---|
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
4-bromo-7-chlorocinnoline |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-11-12-8-3-5(10)1-2-6(7)8/h1-4H |
Clave InChI |
LMWFFNJRYHTRPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=NC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


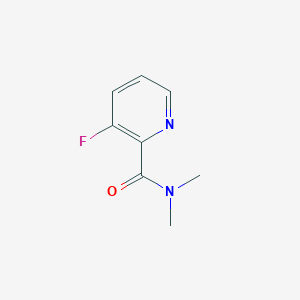


![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)

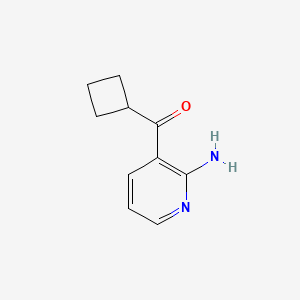
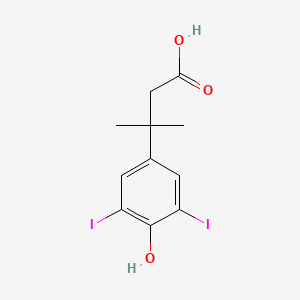
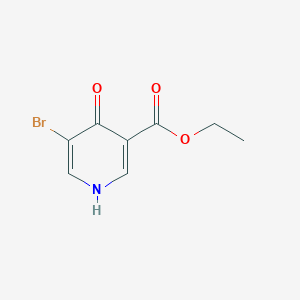
![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)

![1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13007803.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13007804.png)
